molecular formula C4H4Cl2 B041282 1,4-Dichloro-2-butyne CAS No. 821-10-3

1,4-Dichloro-2-butyne

Cat. No. B041282
CAS RN: 821-10-3
M. Wt: 122.98 g/mol
InChI Key: RCHDLEVSZBOHOS-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-butyne is an important intermediate widely used in various fields such as medicine, pesticide, aromatics, and polymer material. Its synthesis and properties have been a subject of research due to its broad applications.

Synthesis Analysis

1,4-Dichloro-2-butyne can be synthesized using 2-butyne-1,4-diol reacting with thionyl dichloride in the presence of pyridine (Ni Xian et al., 2011).

Molecular Structure Analysis

The molecular structure of 1,4-dichloro-2-butyne has been investigated using electron diffraction methods. Key bond distances and angles have been determined, with the C≡C bond length being 1.214Å and the C–Cl bond length 1.796±0.015Å (K. Kuchitsu, 1957).

Chemical Reactions and Properties

1,4-Dichloro-2-butyne undergoes various chemical reactions. For instance, it can be transformed into 1,4-diamino-2-butyne, which later forms bis(amino acid) derivatives adopting a C2-symmetric turn conformation (T. Curran et al., 2005). Additionally, it can be involved in acetylene-diene isomerization reactions under certain conditions (M. F. Shostakovskii & A. K. Khomenko, 1960).

Physical Properties Analysis

The boiling point and other physical properties of 1,4-dichloro-2-butyne were characterized after purification. Its UV properties change based on the polarity of the solvent used (Ni Xian et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,4-dichloro-2-butyne are influenced by its molecular structure. The electron diffraction studies provide insights into its bond distances and angles, which are crucial for understanding its reactivity and interactions with other chemicals (K. Kuchitsu, 1957).

Scientific Research Applications

Synthesis and Properties

1,4-Dichloro-2-butyne is an important intermediate in various fields such as medicine, pesticide, aromatics, and polymer material. The compound is synthesized from 2-butyne-1,4-diol and thionyl dichloride, with its structure confirmed through IR, 1HNMR, and MS spectrum. The UV properties of the product show a unique "W" pattern change with solvent polarity (Ni Xian et al., 2011).

Molecular Structure Analysis

The molecular structure of 1,4-dichloro-2-butyne has been investigated using electron diffraction, revealing specific bond distances and angles, such as C≡C and C–Cl bond lengths, which differ from those in carbon tetrachloride (K. Kuchitsu, 1957).

Raman-Spectrum Investigation

Research on 1,4-dichloro-2-butyne, along with related compounds, indicates the existence of cisoid and transoid forms due to factors hindering free rotation around single bonds in these molecules (M. I. Batuev et al., 1960).

Functionalized Alkynes Synthesis

1,4-Dichloro-2-butyne reacts with lithium and electrophiles under specific conditions to synthesize disubstituted acetylenes, offering avenues for the creation of various functionalized alkynes (A. Guijarro & M. Yus, 1995).

Derivatives for Conformation Studies

Bis(amino acid) derivatives of 1,4-diamino-2-butyne, prepared from 1,4-dichloro-2-butyne, adopt a C2-symmetric turn conformation. This has implications for understanding molecular conformations and intramolecular hydrogen bonds (T. Curran et al., 2005).

Isomerization and Synthesis Studies

Isomerization studies of 1,4-dichloro-2-butyne in various solutions have produced products like 2-chloro-1-buten-3-yne and butadiyne. This research contributes to understanding reaction pathways and potential synthetic applications (M. F. Shostakovskii & A. K. Khomenko, 1960).

Chemical Behavior and Electroplating Applications

Studies have shown that 2-butyne-1,4-diol, closely related to 1,4-dichloro-2-butyne, is used in electroplating, enhancing the efficiency of zinc electro-winning. Its chemical behavior in solutions has been investigated to understand its role in such applications (M. D'Amboise et al., 1988).

Green Chemistry Applications

The hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide, a process related to 1,4-dichloro-2-butyne, has been conducted with high selectivity and without the need for catalysts, contributing to green chemistry practices (F. Zhao et al., 2003).

Safety And Hazards

1,4-Dichloro-2-butyne is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . When heated to decomposition, it emits toxic fumes of Cl- .

properties

IUPAC Name

1,4-dichlorobut-2-yne
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InChI

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h3-4H2
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InChI Key

RCHDLEVSZBOHOS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C#CCCl)Cl
Source PubChem
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Molecular Formula

C4H4Cl2
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DSSTOX Substance ID

DTXSID0061165
Record name 1,4-Dichloro-2-butyne
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Molecular Weight

122.98 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,4-Dichloro-2-butyne
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Vapor Pressure

1.86 [mmHg]
Record name 1,4-Dichloro-2-butyne
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Product Name

1,4-Dichloro-2-butyne

CAS RN

821-10-3
Record name 1,4-Dichloro-2-butyne
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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